2-[4-(4-Methylpiperazin-1-yl)butoxy]benzonitrile;hydrochloride
Overview
Description
2-[4-(4-Methylpiperazin-1-yl)butoxy]benzonitrile;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a butoxy group, and a benzonitrile moiety. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylpiperazin-1-yl)butoxy]benzonitrile;hydrochloride typically involves the reaction of 4-(4-methyl-1-piperazinyl)butanol with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylpiperazin-1-yl)butoxy]benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or butoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-[4-(4-Methylpiperazin-1-yl)butoxy]benzonitrile;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylpiperazin-1-yl)butoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A neuroleptic drug used in the treatment of schizophrenia and related psychoses.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: A compound useful in organic synthesis.
Uniqueness
2-[4-(4-Methylpiperazin-1-yl)butoxy]benzonitrile;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)butoxy]benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.ClH/c1-18-9-11-19(12-10-18)8-4-5-13-20-16-7-3-2-6-15(16)14-17;/h2-3,6-7H,4-5,8-13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQXZCAYGAAMPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=CC=C2C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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